

# Pritelivir Mesylate: A Technical Guide to Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	Pritelivir mesylate	
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#### Introduction

Pritelivir is an investigational antiviral drug for the treatment of infections caused by the herpes simplex virus (HSV).[1] It represents a new class of direct-acting antiviral agents, the helicase-primase inhibitors.[2] Developed by AiCuris Anti-infective Cures AG, pritelivir (formerly known as AIC316 or BAY 57-1293) is currently in late-stage clinical development for the treatment of acyclovir-resistant HSV infections in immunocompromised patients.[2][3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of **pritelivir mesylate**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

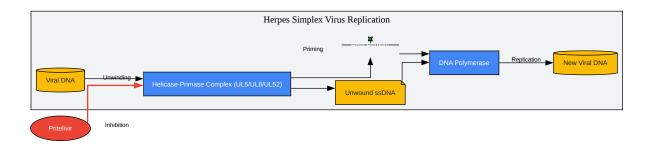
### **Discovery and Lead Optimization**

The discovery of pritelivir was the result of a systematic drug discovery program, rather than an accidental finding.[5] The process involved iterative cycles of synthesizing and testing approximately 3,500 analogues to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of pritelivir as a highly potent and orally bioavailable compound with a novel mechanism of action.

### **Mechanism of Action**



Pritelivir exerts its antiviral activity by inhibiting the HSV helicase-primase complex, which is essential for viral DNA replication.[2][6] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[2] By targeting this complex, pritelivir effectively halts viral DNA synthesis.[6] This mechanism is distinct from that of currently approved anti-HSV drugs, such as acyclovir, which target the viral DNA polymerase.[6][7] A key advantage of this novel mechanism is that pritelivir does not require activation by viral enzymes, such as thymidine kinase, making it active against acyclovir-resistant HSV strains.[7] Resistance to pritelivir has been associated with mutations in the UL5 and UL52 genes.[5]



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Caption: Mechanism of action of pritelivir targeting the HSV helicase-primase complex.

## Preclinical Development In Vitro Antiviral Activity

Pritelivir has demonstrated potent in vitro activity against both HSV-1 and HSV-2, including acyclovir-resistant strains.



Virus Strain	Assay Type	IC50 / EC50	Reference
HSV-1 F	Viral Replication Assay	20 nM	[8]
HSV-2 G	Viral Replication Assay	20 nM	[8]
Acyclovir-resistant HSV-1 F mutant	Viral Replication Assay	20 nM	[8]
HSV-1 (clinical isolates)	Plaque Reduction Assay	Mean EC50: 0.026 μΜ	[4]
HSV-2 (clinical isolates)	Plaque Reduction Assay	Mean EC50: 0.029 μΜ	[4]

### In Vivo Efficacy in Animal Models

Pritelivir has shown significant efficacy in various animal models of HSV infection.



Animal Model	Virus	Treatment Regimen	Key Findings	Reference
Murine lethal challenge (intranasal infection)	HSV-1	Oral, 3 times daily for 5 days	ED50: 0.5 mg/kg	[5]
Murine lethal challenge (intranasal infection)	HSV-2	Oral, 3 times daily for 5 days	ED50: 0.5 mg/kg	[5]
Murine zosteriform- spread model (neck skin scarification)	HSV-1	15 mg/kg, oral or intraperitoneal, once daily for 4 days	Prevented clinical signs of infection and reduced viral titers	
Guinea pig model of genital herpes	HSV-2	20 mg/kg, oral, twice daily for 10 days (delayed treatment)	Halved the time to lesion healing compared to control	
Murine model of herpes simplex encephalitis	HSV-1 (acyclovir- resistant)	1 and 3 mg/kg, oral, twice daily for 7 days	Significantly increased survival	[9][10]
Murine model of herpes simplex encephalitis	HSV-2 (acyclovir- resistant)	1-3 mg/kg, oral, twice daily for 7 days	Significantly improved survival	[10]

### **Pharmacokinetics**

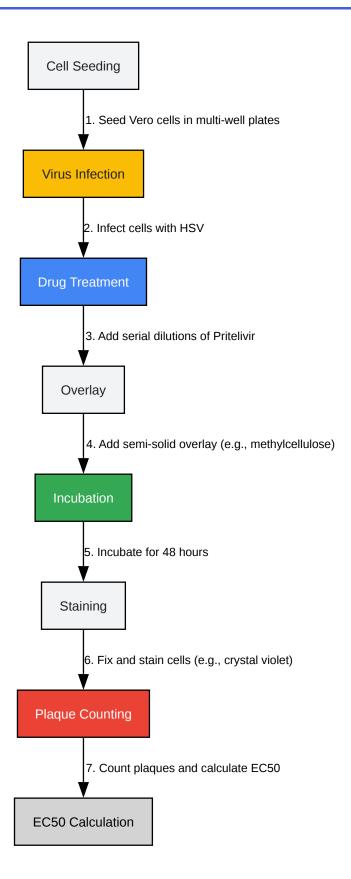
Pharmacokinetic studies have been conducted in several animal species, demonstrating good oral bioavailability and a long half-life.



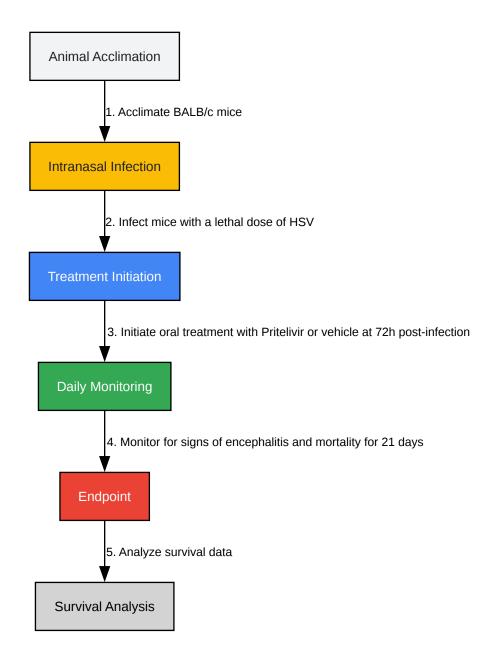
Species	Oral Bioavailability	Half-life (t1/2)	Reference
Rat	65%	5-10 hours	
Dog	83%	22-39 hours	
Monkey	63%	30 hours	
Human (healthy volunteers)	73%	~80 hours	

# Experimental Protocols In Vitro Antiviral Assay (Plaque Reduction Assay)









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### Foundational & Exploratory





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